molecular formula C16H14ClN5O B2726700 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207011-41-3

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2726700
CAS No.: 1207011-41-3
M. Wt: 327.77
InChI Key: IWBDIFMMUFTWGL-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated aromatic compounds, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole derivatives.

Scientific Research Applications

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-bromophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    5-[(4-fluorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    5-[(4-methylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorophenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1207011-41-3

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77

IUPAC Name

5-(4-chloroanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5O/c1-10-3-2-4-13(9-10)19-16(23)14-15(21-22-20-14)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

IWBDIFMMUFTWGL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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